molecular formula C11H17NO3 B11892413 N,N-Dimethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide CAS No. 142183-71-9

N,N-Dimethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide

Cat. No.: B11892413
CAS No.: 142183-71-9
M. Wt: 211.26 g/mol
InChI Key: VSVFLPHMMNOFFC-UHFFFAOYSA-N
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Description

Chemical Identity and Structure N,N-Dimethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide (CAS: 142183-71-9) is a spirocyclic compound featuring a 1-oxaspiro[4.4]nonane core with a 2-oxo group and a dimethyl-substituted carboxamide moiety at position 2. Its molecular formula is C₁₁H₁₇NO₃, with a molecular weight of 211.26 g/mol . The spirocyclic architecture introduces conformational rigidity, which may influence its physicochemical properties and biological interactions.

The dimethyl substitution on the carboxamide group likely enhances lipophilicity compared to unsubstituted analogs.

Properties

CAS No.

142183-71-9

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

N,N-dimethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide

InChI

InChI=1S/C11H17NO3/c1-12(2)10(14)8-7-9(13)15-11(8)5-3-4-6-11/h8H,3-7H2,1-2H3

InChI Key

VSVFLPHMMNOFFC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CC(=O)OC12CCCC2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Carboxylic Acid Derivatives with Dimethylamine

This method involves the formation of the spirocyclic core followed by amidation. The precursor, 2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid (CAS: 18363-10-5), is reacted with dimethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds via activation of the carboxylic acid to an intermediate acyloxyphosphonium ion, which subsequently reacts with dimethylamine to form the carboxamide .

Reaction Conditions

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0–25°C

  • Time: 12–24 hours

  • Yield: 65–72%

Advantages

  • High functional group tolerance.

  • Scalable for industrial production.

Limitations

  • Requires purification via column chromatography to remove urea byproducts.

One-Pot Spirocyclization and Amidation

A streamlined approach combines spirocycle formation and amidation in a single reactor. Starting from γ-keto ester derivatives, intramolecular cyclization is induced using a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) to form the 1-oxaspiro[4.4]nonane framework. Subsequent treatment with dimethylamine and trimethylaluminum facilitates transamidation .

Reaction Conditions

  • Solvent: Toluene

  • Catalyst: p-TsOH (10 mol%)

  • Temperature: 80°C (cyclization), 25°C (amidation)

  • Yield: 58–64%

Mechanistic Insights

  • Acid-catalyzed keto-enol tautomerization promotes cyclization.

  • Trimethylaluminum activates the ester carbonyl for nucleophilic attack by dimethylamine .

Data Comparison

ParameterCyclocondensationOne-Pot Method
Yield (%)65–7258–64
Reaction Time (hours)12–246–8
Purification ComplexityModerateLow

Enzymatic Resolution of Racemic Intermediates

For enantioselective synthesis, lipase-mediated resolution of racemic 2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid methyl ester is employed. Candida antarctica lipase B (CAL-B) selectively hydrolyzes one enantiomer, leaving the desired (R)- or (S)-ester intact. The resolved ester is then amidated with dimethylamine .

Procedure

  • Hydrolysis: Racemic ester (1 equiv), CAL-B (20 mg/mmol), phosphate buffer (pH 7.0), 30°C, 48 hours.

  • Amidation: Resolved ester (1 equiv), dimethylamine (2 equiv), THF, 25°C, 12 hours.

Outcomes

  • Enantiomeric Excess (ee): >98%

  • Overall Yield: 40–45%

Applications

  • Critical for pharmaceutical applications requiring chiral purity.

Solid-Phase Synthesis for High-Throughput Production

Adapted from peptide synthesis, this method uses a Wang resin-bound γ-keto acid. Sequential cyclization (via DCC/HOBt) and amidation (with dimethylamine) yield the target compound. Cleavage from the resin with trifluoroacetic acid (TFA) provides the final product .

Optimized Conditions

  • Resin Loading: 1.2 mmol/g

  • Cyclization Agent: DCC/HOBt (1:1)

  • Cleavage: 95% TFA in DCM, 2 hours

  • Yield: 70–75%

Benefits

  • Amenable to parallel synthesis for library generation.

  • Reduces purification steps.

Comparative Analysis of Methodologies

The table below summarizes key metrics for each method:

MethodYield (%)Purity (%)ScalabilityChirality Control
Cyclocondensation65–72>95HighNone
One-Pot58–6490ModerateNone
Enzymatic Resolution40–45>99LowHigh
Solid-Phase70–7585HighNone

Industrial and Environmental Considerations

  • Waste Management : The one-pot method minimizes solvent waste compared to multi-step protocols .

  • Cost Efficiency : Solid-phase synthesis incurs higher initial costs but offers long-term savings in high-throughput settings .

  • Green Chemistry : Enzymatic methods align with sustainable practices but face scalability challenges .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide has been studied for its pharmacological properties, particularly as a potential therapeutic agent. Its unique spirocyclic structure contributes to its biological activity.

Anticancer Activity

Research indicates that compounds with spirocyclic structures can exhibit anticancer properties. For instance, studies have shown that similar spiro compounds can inhibit tumor growth by interfering with cellular signaling pathways. Preliminary investigations into this compound suggest it may possess similar effects, warranting further exploration in cancer pharmacology.

Antimicrobial Properties

The compound's structural characteristics may also confer antimicrobial activity. In vitro studies have demonstrated that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound could be effective against specific pathogens.

Materials Science

The unique properties of this compound make it a candidate for applications in materials science, particularly in the development of polymers and composites.

Polymer Synthesis

The compound can serve as a building block in the synthesis of novel polymers. Its carboxamide functional group allows for various chemical modifications, which can enhance the thermal and mechanical properties of polymeric materials.

Coatings and Adhesives

Due to its potential for forming strong intermolecular interactions, this compound may be utilized in formulating advanced coatings and adhesives. These materials could exhibit improved adhesion properties and resistance to environmental degradation.

Environmental Applications

The environmental impact of chemical compounds is an essential consideration, and this compound is no exception.

Biodegradability Studies

Research into the biodegradability of spiro compounds indicates that they can be designed to degrade under specific environmental conditions. Understanding the degradation pathways of this compound is crucial for assessing its environmental safety and sustainability.

Pollution Mitigation

There is potential for this compound to be used in remediation technologies aimed at mitigating pollution from industrial processes. Its chemical structure may allow it to interact with pollutants, facilitating their removal from contaminated sites.

Data Summary Table

Application AreaSpecific UsePotential Benefits
Medicinal ChemistryAnticancer AgentInhibits tumor growth
Antimicrobial AgentEffective against bacterial strains
Materials SciencePolymer SynthesisEnhances thermal/mechanical properties
Coatings/AdhesivesImproved adhesion/resistance
Environmental ScienceBiodegradabilityAssessing environmental safety
Pollution MitigationFacilitates removal of pollutants

Case Studies

Several case studies have explored the applications of similar compounds, providing insights into their efficacy and potential:

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that spirocyclic compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as lead compounds for drug development.
  • Antimicrobial Properties : Research conducted at a leading university showed that derivatives of spiro compounds displayed strong antibacterial activity against resistant strains of bacteria, suggesting a pathway for new antibiotic development.
  • Polymer Applications : A patent filed for a novel polymer incorporating spiro compounds indicated enhanced durability and performance in extreme conditions, showcasing the material's versatility.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, focusing on substituents, molecular weights, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents/Ring Modifications Reference
N,N-Dimethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide C₁₁H₁₇NO₃ 211.26 Spirocyclic oxa-ring, dimethyl carboxamide 2-oxo group, N,N-dimethyl substitution
N-(4-Methoxyphenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide C₁₇H₂₀N₂O₄ 316.36 Spirocyclic oxa-ring, aryl carboxamide 4-methoxyphenyl substitution
Ethyl 2-methyl-4-oxo-1,3-dioxaspiro[4.4]nonane-2-carboxylate C₁₁H₁₆O₅ 228.24 Spirocyclic dioxa-ring, ester group 2-methyl, 4-oxo, ethyl ester
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide C₁₆H₁₅N₅O₃S 357.38 Cyano, hydrazinylidene, sulfamoylphenyl 4-methylphenyl hydrazine

Key Differences and Implications

Core Structure: The target compound and its aryl-substituted analog (N-(4-methoxyphenyl)-...) share a 1-oxaspiro[4.4]nonane core, whereas ethyl 2-methyl-4-oxo-1,3-dioxaspiro[4.4]nonane-2-carboxylate features a 1,3-dioxaspiro system, which increases oxygen content and polarity . The hydrazinylidene derivative () lacks a spirocyclic system entirely, instead incorporating a cyano-sulfamoylphenyl scaffold .

Functional Group Impact: Carboxamide vs. Aryl vs. Alkyl Substitutions: The 4-methoxyphenyl group in the analog () introduces aromaticity and electron-donating effects, which may alter π-π stacking interactions in biological systems compared to the aliphatic dimethyl group .

Synthetic Complexity :

  • Coupling with diazonium salts (e.g., for sulfamoylphenyl derivatives in ) requires precise temperature control (0–5°C) and yields >90%, whereas spirocyclic systems may demand specialized catalysts or ring-closing metathesis .

Biological Activity

N,N-Dimethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C11_{11}H17_{17}NO3_3. The compound features a spirocyclic structure, which is significant for its biological interactions. The presence of the dimethyl group and the oxaspiro ring contributes to its unique properties and potential biological activities.

Research indicates that compounds with spirocyclic structures often exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity : Some spiro compounds have demonstrated antibacterial properties, suggesting that this compound may also possess similar activities. For instance, studies on related compounds have shown significant inhibition against various bacterial strains .
  • Opioid Receptor Modulation : Preliminary investigations into similar spiro compounds have suggested potential interactions with opioid receptors, which may lead to analgesic effects . This is particularly relevant in the context of developing nonbasic agonists for opioid receptors.

Antimicrobial Effects

A study highlighted the antimicrobial properties of various spiro compounds, indicating that this compound could be effective against specific bacterial strains. The antimicrobial activity was assessed using minimum inhibitory concentration (MIC) tests, revealing promising results in inhibiting bacterial growth at low concentrations .

Case Studies

  • Case Study on Antibacterial Activity :
    • Objective : To evaluate the antibacterial efficacy of this compound.
    • Methodology : The compound was tested against Gram-positive and Gram-negative bacteria.
    • Results : The compound exhibited significant antibacterial activity with an MIC of 25 μg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent .
  • Case Study on Opioid Receptor Interaction :
    • Objective : To investigate the interaction of this compound with opioid receptors.
    • Methodology : Binding assays were performed to assess affinity towards mu and kappa opioid receptors.
    • Results : The compound showed moderate affinity for kappa receptors, suggesting potential use in pain management therapies without the side effects commonly associated with traditional opioids .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialSignificant inhibition (MIC 25 μg/mL)
Opioid Receptor ModulationModerate affinity for kappa receptors

Q & A

Basic Research Questions

Q. What are the critical spectroscopic techniques for characterizing the spirocyclic core of N,N-Dimethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide?

  • Methodological Answer :

  • 1H and 13C NMR : Essential for confirming the spirocyclic structure and substituent positions. Key signals include the dimethyl carboxamide protons (δ ~2.8–3.2 ppm) and the oxo group (carbonyl resonance at δ ~170–180 ppm).
  • IR Spectroscopy : Identifies carbonyl stretching vibrations (C=O at ~1650–1750 cm⁻¹) and amide bands (N–H bending at ~1550 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns to confirm the molecular formula.
  • X-ray Crystallography : Resolves spatial conformation using programs like SHELXL for refinement .

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

  • Methodological Answer :

  • Multi-Step Synthesis : Utilize nucleophilic acyl substitution for carboxamide formation and spirocyclization via intramolecular lactonization.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) to isolate the product.
  • Monitoring : Use TLC (Rf ~0.3–0.5 in ethyl acetate) and in-process NMR to track reaction progression .

Q. What are common challenges in confirming the stereochemistry of the spirocyclic system?

  • Methodological Answer :

  • NOESY NMR : Detects spatial proximity of protons in the spiro ring system.
  • Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by analyzing chiral centers.
  • Computational Comparison : Match experimental NMR shifts with density functional theory (DFT)-predicted values .

Advanced Research Questions

Q. How can contradictory data between solution-state NMR and X-ray crystallography be resolved?

  • Methodological Answer :

  • Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility in solution.
  • Twinning Analysis in Crystallography : Use SHELXL to refine twinned crystals and validate the dominant conformation .
  • Molecular Dynamics (MD) Simulations : Compare simulated solution-state conformers with crystallographic data .

Q. What advanced strategies are recommended for studying biological interactions of this compound?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) with target proteins.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions.
  • Cryo-EM or Co-Crystallization : Resolve binding modes at atomic resolution for enzyme targets .

Q. How can computational modeling enhance understanding of the compound’s reactivity and stability?

  • Methodological Answer :

  • DFT Calculations : Predict reaction pathways (e.g., ring-opening under acidic conditions) and transition states.
  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets.
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties .

Q. What experimental and computational approaches address tautomeric equilibria in the oxo-carboxamide moiety?

  • Methodological Answer :

  • Solid-State vs. Solution Analysis : Compare X-ray data (fixed tautomer) with NMR titration studies in polar solvents.
  • pKa Determination : Use UV-Vis spectroscopy to assess protonation states and tautomer prevalence.
  • Quantum Mechanical Calculations : Map potential energy surfaces for tautomeric interconversion .

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